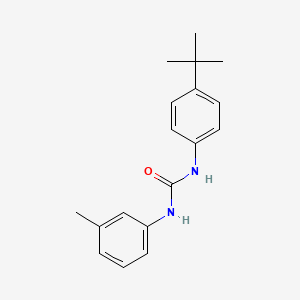

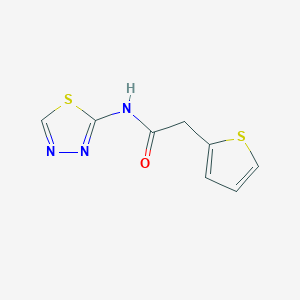

N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

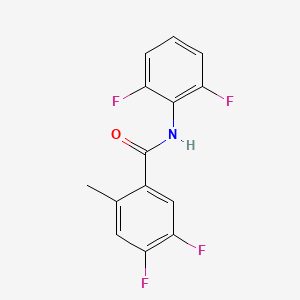

N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide is part of a broader class of compounds known for their potential applications in various fields, including medicinal chemistry and material science. The interest in this compound lies in its unique structure and the potential bioactivities associated with its chemical framework.

Synthesis Analysis

The synthesis of similar triazine derivatives typically involves the reaction of substituted benzenesulfonamides with appropriate biguanide hydrochlorides or aminoguanidines, under specific conditions to yield a variety of substituted triazine compounds. These synthesis routes are crucial for generating compounds with potential antitumor, antibacterial, and enzyme inhibition activities (Łukasz Tomorowicz et al., 2020; B. Żołnowska et al., 2016).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of similar compounds, revealing configurations that are crucial for their biological activities. For instance, studies on related benzenesulfonamide derivatives have shown how molecular chains form through π–π interactions and hydrogen bonds, contributing to their stability and reactivity (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Research on related compounds has demonstrated a variety of chemical reactions, including intramolecular arylation and interactions with nitrogen nucleophiles, which are pivotal for creating complex structures with enhanced biological or catalytic activities (K. Kisseljova et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Application of Triazine and Related Compounds

Triazine compounds are a class of heterocyclic organic compounds with three nitrogen atoms at positions 1, 3, and 5 in a six-membered ring. Their synthesis and diverse biological activities have been extensively studied. For example, triazine derivatives have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant activities (Verma, Sinha, & Bansal, 2019). These activities suggest that compounds with triazine scaffolds, like the one specified, could be valuable in medicinal chemistry and drug development.

Benzothiazoles and Their Therapeutic Potential

Benzothiazoles are another class of heterocyclic compounds known for their broad spectrum of pharmacological properties. Benzothiazole derivatives have been recognized for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. The versatility of the benzothiazole scaffold has led to its exploration in the development of new chemotherapeutic agents, highlighting its importance in drug discovery (Kamal, Hussaini, & Mohammed, 2015). This indicates that compounds incorporating elements similar to benzothiazoles may have significant applications in treating various diseases.

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) compounds have gained attention for their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. These compounds have been applied in nanotechnology, polymer processing, and biomedical applications, demonstrating the adaptability of BTAs as a multipurpose building block in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012). The structural similarity to N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide suggests potential for innovative applications in material science and drug delivery systems.

Propiedades

IUPAC Name |

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-14-7-9-16(10-8-14)24(22,23)20-17-18-12-21(13-19-17)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXAVORPUGWWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)